

# in vitro efficacy osilodrostat adrenal cell lines

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## Compound Focus: Osilodrostat

CAS No.: 928134-65-0

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## Quantitative Efficacy in H295R Cells

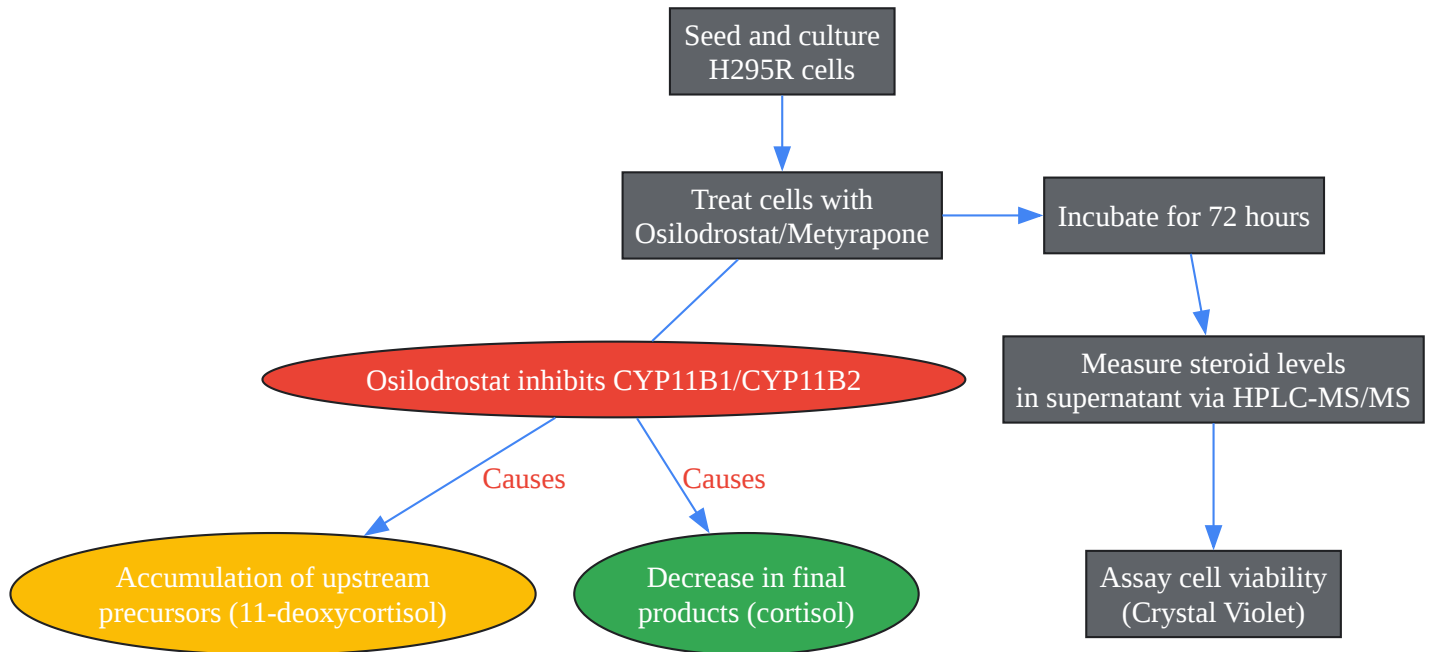
The core of the in vitro data comes from a study that directly compared the effects of **osilodrostat** and metyrapone on steroid hormone production in H295R cells [1]. The key quantitative findings are summarized in the table below.

Drug	Concentration for 50% Cortisol Decrease	Cortisol Level (Change from 270 nmol/L baseline)	11-Deoxycortisol/Cortisol Ratio	Effect on Androstenedione
Osilodrostat	0.05 $\mu$ M [1]	114 nmol/L [1]	Higher increase vs. metyrapone [1]	Slight increase ( $\leq 20\%$ ) [1]
Metyrapone	0.5 $\mu$ M [1]	118 nmol/L [1]	Lower increase vs. osilodrostat [1]	No significant variation [1]

This data demonstrates that **osilodrostat** is a more potent inhibitor of cortisol production than metyrapone, achieving a similar effect at a tenfold lower concentration [1]. Another study confirmed this higher potency, showing **osilodrostat** has a lower IC50 (half-maximal inhibitory concentration) for cortisol production than both metyrapone and ketoconazole [2].

## Mechanism of Action and Experimental Protocol

**Osilodrostat** primarily inhibits the enzyme **11 $\beta$ -hydroxylase (CYP11B1)**, which catalyzes the final step of cortisol synthesis [2]. The experimental workflow and key inhibitory actions are illustrated below.



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*Experimental workflow for evaluating **osilodrostat** in H295R cells.*

## Detailed Experimental Methodology

The key in vitro study employed the following protocol [1]:

- **Cell Model:** Human adrenocortical carcinoma H295R cells.
- **Drug Exposure:** Cells were incubated with **osilodrostat** or metyrapone at five different concentrations (0.05  $\mu$ M, 0.1  $\mu$ M, 0.5  $\mu$ M, 1  $\mu$ M, and 5  $\mu$ M) for 72 hours.
- **Steroid Profiling:** The concentration of ten different steroids in the cell culture supernatant was measured using **High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-**

MS/MS).

- **Viability Assay:** A **Crystal Violet assay** was used to assess cell viability after drug exposure, ensuring that observed effects were due to enzyme inhibition and not general cell death.

## Key Insights for Researchers

- **Broader Enzyme Inhibition:** The potent effect of **osilodrostat**, along with its distinct steroid profile compared to metyrapone in patients, suggests it may have additional inhibitory effects on enzymes upstream in the steroidogenic pathway, such as 17 $\alpha$ -hydroxylase [2]. In vitro models are key to confirming this.
- **Model Limitations and Selection:** The **H295R** cell line produces a wide range of steroids, making it an excellent model for studying steroidogenesis inhibition [3]. The **HAC15** cell line, a subclone of H295R, is also used in adrenal research and has been shown to respond to **osilodrostat** [2] [3]. Note that these are carcinoma-derived lines and may not fully replicate the physiology of normal adrenal cells [3].

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## References

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2. Osilodrostat: A Novel Potent Inhibitor of 11-Beta ... [pmc.ncbi.nlm.nih.gov]
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